1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
6-O-benzyl 1-O-tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-11-7-10-16-12-21(13-17(16)22)18(23)25-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBZWDKPOODPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Benzyl-Octahydropyrrolo[3,4-b]pyridine Core
A representative method for preparing the octahydro core involves the reduction of 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione using metal borohydride reagents in organic solvents:
- Sodium borohydride and iodine are used in toluene at low temperatures (0–30 °C) to reduce the diketone precursor to the octahydro compound.
- Reaction conditions include slow addition of diketone solution to the reducing agent mixture with temperature control to avoid excessive exotherm.
- After completion, the reaction mixture is worked up by aqueous salt addition, filtration, and organic extraction to isolate the product as a brown oil with yields around 76.6% and HPLC purity >98%.
Chiral Resolution
- The racemic 6-benzyl-octahydropyrrolo[3,4-b]pyridine is subjected to chiral resolution using L-(+)-tartaric acid in butanol at 50 °C.
- The resulting tartrate salt crystallizes out and is filtered, washed, and recrystallized to afford the (S,S) enantiomer with high enantiomeric excess (ee > 99%).
- The free base is regenerated by basification and extraction with hexane, yielding the chiral amine as a yellow viscous liquid.
Protective Group Installation
- The Boc and Cbz groups are introduced typically via standard carbamate formation reactions.
- The nitrogen atoms of the octahydro pyrrolo[3,4-b]pyridine core are protected by reacting with di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) under basic conditions.
- This step is usually performed after chiral resolution to maintain enantiomeric purity.
- Lithium aluminium hydride (LAH) in tetrahydrofuran (THF) or mixed solvent systems is also reported for reduction of the diketone precursor to the octahydro derivative.
- Other hydride reagents such as Vitride and sodium borohydride in the presence of aluminium trichloride or boron trifluoride complexes have been used to improve yields and selectivity.
- Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere is another approach for de-aromatization and reduction steps.
| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Purity/ee (%) |
|---|---|---|---|---|---|
| Reduction of diketone | NaBH4 + I2 | 0–30 °C | Toluene | 76.6 | 98.12 (HPLC) |
| Chiral resolution | L-(+)-tartaric acid, butanol | 50 °C | Butanol | 76–80* | >99 (ee) |
| Boc protection | Di-tert-butyl dicarbonate, base | Room temperature | DCM or similar | >90 | - |
| Cbz protection | Benzyl chloroformate, base | Room temperature | DCM or similar | >90 | - |
| Alternative reduction (LAH) | Lithium aluminium hydride | Reflux (THF) | THF/toluene mixture | 70–85 | - |
*Yield after crystallization and isolation of tartrate salt.
- The use of sodium borohydride with iodine in toluene provides a mild and efficient reduction method, avoiding harsher hydride reagents like LAH, which require stringent anhydrous conditions and careful quenching.
- The chiral resolution via tartaric acid salts is a robust method to obtain enantiomerically pure intermediates, critical for downstream synthesis of chiral drugs.
- Protective group chemistry is well-established and straightforward, allowing selective protection of nitrogen atoms without racemization or decomposition.
- The process is amenable to scale-up, with reported yields and purities suitable for industrial application.
The preparation of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine involves a multi-step synthetic sequence starting from 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione. Reduction using sodium borohydride/iodine or lithium aluminium hydride, followed by chiral resolution with tartaric acid salts, leads to enantiomerically enriched octahydro intermediates. Subsequent installation of Boc and Cbz protective groups completes the synthesis. The methods are well-documented, efficient, and suitable for scale-up, providing high purity and yield products essential for pharmaceutical applications.
Chemical Reactions Analysis
1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is a key intermediate in the development of pharmaceutical drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The Boc and Cbz protecting groups play a crucial role in stabilizing the compound and facilitating its reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine (CAS: 128740-14-7)
- Molecular Formula : C14H20N2 (MW: 216.33 g/mol).
- Key Features : Lacks Boc/Cbz groups; instead, a benzyl group is attached at position 4. The absence of carbamate protections simplifies its reactivity but limits its utility in controlled deprotection strategies .
- Applications : Investigated for drug development due to its bicyclic framework, which mimics bioactive alkaloids .
1-Methyloctahydropyrrolo[3,4-b]pyridine Derivatives
- Example: (3aS,6aR)-1-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS: 370880-12-9).
- Key Features : Contains a methyl group instead of aromatic protections. The stereochemistry (3aS,6aR) enhances rigidity, influencing binding affinity in medicinal chemistry applications .
Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are isosteres of pyrrolo[3,4-b]pyridines, replacing the pyrrolidine ring with a pyrazole. Key examples include:
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles
- Synthesis : Prepared via ionic liquid ([bmim][BF4])-mediated one-pot reactions, yielding moderate to good yields ().
- Key Features : The pyrazole ring introduces hydrogen-bonding capabilities, enhancing interactions in biological targets .
- Applications : Demonstrated anti-cancer, anti-bacterial, and acetylcholinesterase (AChE) inhibitory activities .
Fe3O4@MIL-101(Cr)-Catalyzed Pyrazolo[3,4-b]pyridines
- Synthesis : Catalytic methods using Fe3O4@MIL-101(Cr)-N(CH2PO3)2 achieve high efficiency (Table 4 in ).
- Advantages : Sustainable synthesis with recyclable catalysts, reducing waste compared to traditional methods .
Physicochemical and Functional Comparison
Key Research Findings
Reactivity Differences : The Boc/Cbz groups in this compound enable selective deprotection, critical for sequential functionalization in API synthesis . In contrast, pyrazolo[3,4-b]pyridines’ inherent heteroaromaticity drives direct bioactivity .
Catalytic Efficiency : Pyrazolo[3,4-b]pyridines synthesized via Fe3O4@MIL-101(Cr) achieve >85% yield under mild conditions, outperforming classical acid-catalyzed routes .
Thermodynamic Stability : The octahydro structure of pyrrolo[3,4-b]pyridines confers conformational stability, advantageous for receptor-targeted drug design compared to planar pyrazolo analogues .
Biological Activity
1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group and a benzyloxycarbonyl (Cbz) group. Its molecular formula is CHNO, and it has a molecular weight of 264.34 g/mol. The compound is classified under the category of octahydropyrrolo derivatives, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Orexin Receptor Modulation : This compound has been identified as a potential orexin receptor modulator. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Modulating orexin receptors can have implications for treating conditions such as insomnia and obesity .
- CNS Activity : Research indicates that derivatives of octahydropyrrolo compounds exhibit central nervous system (CNS) activity, suggesting potential applications in treating neurodegenerative diseases .
Antioxidant Activity
Studies have shown that octahydropyrrolo derivatives possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neuroprotection against diseases like Alzheimer’s.
Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Further studies are needed to elucidate the specific pathways involved.
Study 1: Orexin Receptor Antagonism
A study conducted on rodent models demonstrated that compounds similar to this compound effectively reduced orexin levels, leading to decreased wakefulness and increased sleep duration. This suggests potential therapeutic applications in sleep disorders .
Study 2: Neuroprotection Against Amyloid-beta Toxicity
Research has indicated that octahydropyrrolo derivatives can mitigate the toxicity associated with amyloid-beta aggregates, a hallmark of Alzheimer’s disease. The modulation of orexin receptors was found to correlate with reduced amyloid plaque formation in animal models .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic challenges in achieving stereochemical control during the synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine?
The compound’s bicyclic framework and stereocenters necessitate precise catalytic and solvent conditions. For example, stereoselective reduction of precursors like 6-benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine requires chiral resolution using D(-)-tartaric acid in a mixed aprotic/protic solvent system (1:0.2–1.0 ratio) to isolate the (4aR,7aS)-isomer . Inadequate solvent ratios or improper catalyst selection (e.g., AlCl₃ vs. BF₃·etherate) can lead to racemization or incomplete reduction.
Q. How can researchers verify the enantiomeric purity of intermediates during synthesis?
Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98% purity). For example, intermediates like (4aR,7aS)-6-benzyltetrahydro-pyrrolo[3,4-b]pyridine-5,7-dione tartarate salt (Formula-7) require hydrolysis and reduction steps monitored via these methods .
Q. What solvent systems optimize in situ reduction steps while avoiding intermediate isolation?
Non-ethereal solvents (e.g., toluene) combined with sodium borohydride or Al(BH₄)₃·THF minimize side reactions. Example 8 achieved 95% yield using Al(BH₄)₃·THF in tetrahydrofuran, avoiding isolation of chlorine-amine intermediates .
Advanced Research Questions
Q. How do contradictory methodologies for de-aromatization impact yield and scalability?
Prior art (EP350733) uses hazardous LiAlH₄, limiting scalability due to safety risks. In contrast, NaBH₄ or Al(BH₄)₃ in non-ethereal solvents (e.g., THF/toluene) reduces toxicity and improves yields (84–95%) while retaining stereochemistry . Comparative
| Reducing Agent | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF | 60–70 | <90 | Prior Art |
| Al(BH₄)₃·THF | THF | 95 | >98 | |
| NaBH₄/BF₃ | Toluene | 84 | >97 |
Q. What strategies resolve data contradictions in chiral resolution efficiency?
In situ resolution with D(-)-tartaric acid (step ii in ) avoids isolating intermediates, reducing solvent waste. Prior methods required isolating intermediates via distillation, lowering efficiency. The mixed solvent system (e.g., methanol/water) enhances tartarate salt crystallization, achieving >98% enantiomeric purity .
Q. How can computational modeling predict reactivity in multi-step pathways?
Density functional theory (DFT) studies can model transition states during reduction or racemization. For example, predicting the stability of Al(BH₄)₃·THF complexes helps optimize reaction temperatures (e.g., 30°C in Example 8) to suppress undesired isomer formation .
Methodological Challenges
Q. How to handle hygroscopic intermediates during hydrolysis?
Use halogenated solvents (e.g., dichloromethane) for tartarate salt hydrolysis, followed by rapid basification with NaOH (pH 9.0–9.5) to stabilize the free base. Example 6 achieved 95% purity using this approach .
Q. What analytical techniques validate structural integrity post-synthesis?
- ²H/¹³C NMR : Assign peaks for the bicyclic framework (e.g., δ 7.05 ppm for C(5)H in pyrazolo[3,4-b]pyridines) .
- X-ray crystallography : Confirm stereochemistry, as shown for regioisomers in .
Data Contradiction Analysis
Q. Why do prior methods report inconsistent yields for reduction steps?
Variations in hydride reagent addition order (e.g., AlCl₃ added before NaBH₄ in JP2001039979) destabilize complexes, reducing reaction efficiency. The invention in pre-mixes AlCl₃ and NaBH₄ to stabilize intermediates, ensuring consistent yields .
Q. How does solvent polarity affect racemization rates of undesired isomers?
Polar solvents (e.g., methanol) accelerate racemization of (4aS,7aR)-isomers (Formula-8). Non-polar solvents (e.g., toluene) slow this process, enabling selective recycling via trichloroisocyanuric acid oxidation (Example 11) .
Optimization Strategies
Q. How to improve atom economy in multi-step syntheses?
Q. What catalytic systems enhance enantioselectivity without chiral auxiliaries?
Chiral metal complexes (e.g., Ru-BINAP) or enzyme-mediated resolutions (e.g., lipases) could replace tartaric acid, though these remain unexplored in the literature provided.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
